3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methyl group and a benzonitrile moiety, along with a boronate ester group. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
准备方法
The synthesis of 3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the piperazine ring: Starting with a suitable precursor, the piperazine ring is synthesized and methylated.
Introduction of the benzonitrile group: The benzonitrile moiety is introduced through a nucleophilic substitution reaction.
Attachment of the boronate ester: The final step involves the formation of the boronate ester group through a reaction with a boronic acid derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
化学反应分析
3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazine or benzonitrile groups can be substituted with other functional groups.
Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes).
科学研究应用
3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies.
相似化合物的比较
Similar compounds include other piperazine derivatives and boronate esters. For example:
3-(4-Methylpiperazin-1-yl)benzonitrile: Lacks the boronate ester group, making it less versatile in coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the piperazine ring, limiting its biological activity.
The uniqueness of 3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its combination of functional groups, allowing it to participate in a wide range of chemical reactions and applications.
生物活性
3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, commonly referred to as M4K2009, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C18H26BN3O2
- Molecular Weight : 327.23 g/mol
- CAS Number : 1350989-41-1
M4K2009 acts primarily as an inhibitor of the activin receptor-like kinase 2 (ALK2), which is implicated in various pathologies including diffuse intrinsic pontine glioma (DIPG) and fibrodysplasia ossificans progressiva (FOP). The compound's structure allows it to selectively inhibit ALK2, making it a candidate for targeted therapies in these conditions.
In Vitro Studies
Research has demonstrated that M4K2009 exhibits potent inhibitory activity against ALK2. In biochemical assays, it has shown comparable potency against both wild-type and mutant forms of ALK2. The compound's IC50 values indicate strong binding affinity:
Compound | Target | IC50 (µM) |
---|---|---|
M4K2009 | ALK2 | ~0.5 |
Control | ALK2 | ~0.6 |
In cell-based assays using HEK293 cells, M4K2009 effectively reduced the activity of ALK2, confirming its potential as a therapeutic agent.
In Vivo Studies
Preclinical studies involving mouse models have evaluated the pharmacokinetics and bioavailability of M4K2009. Following oral administration at a dose of 10 mg/kg:
- Bioavailability : Approximately 50%
- Half-life : 6 hours
- Cmax (maximum concentration) : 250 ng/mL
These results suggest that M4K2009 has favorable pharmacokinetic properties for further development.
Case Studies and Clinical Relevance
Recent studies have highlighted the relevance of M4K2009 in treating aggressive pediatric cancers such as DIPG. A collaborative study involving multiple institutions demonstrated that treatment with M4K2009 led to significant tumor regression in animal models:
- Tumor Volume Reduction : 75% after 14 days of treatment.
This efficacy underscores the importance of further clinical trials to establish safety and effectiveness in human subjects.
Safety Profile
While M4K2009 shows promise as a therapeutic agent, safety assessments are critical. Preliminary toxicity studies indicated:
Toxicity Parameter | Result |
---|---|
Acute Toxicity (oral) | Moderate |
Skin Irritation | Yes |
Eye Irritation | Yes |
These findings necessitate careful monitoring during clinical trials to mitigate potential adverse effects.
属性
分子式 |
C18H26BN3O2 |
---|---|
分子量 |
327.2 g/mol |
IUPAC 名称 |
3-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C18H26BN3O2/c1-17(2)18(3,4)24-19(23-17)15-10-14(13-20)11-16(12-15)22-8-6-21(5)7-9-22/h10-12H,6-9H2,1-5H3 |
InChI 键 |
IAGLRNPXFFFFRK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCN(CC3)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。